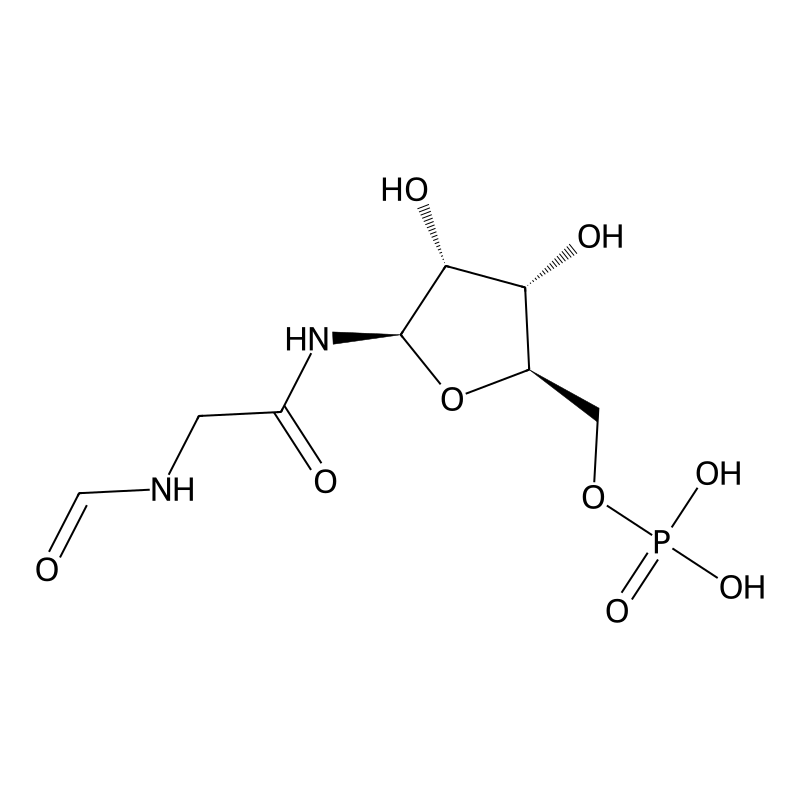

5'-phosphoribosyl-N-formylglycinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Role in Purine Biosynthesis

FGAR, also known as N-formyl-GAR, plays a crucial role in the purine biosynthesis pathway, serving as a key intermediate in the formation of purine nucleotides, which are essential building blocks for DNA and RNA. Wikipedia: Phosphoribosyl-N-formylglycineamide:

FGAR is synthesized from glycineamide ribonucleotide (GAR) by the enzyme phosphoribosylglycinamide formyltransferase. This enzyme adds a formyl group from 10-formyltetrahydrofolate (10-CHO-THF) to GAR. Wikipedia: Phosphoribosyl-N-formylglycineamide:

Following its formation, FGAR is further converted to 5'-phosphoribosyl-N-formylglycinamidine (FGAM) by the enzyme phosphoribosylformylglycinamidine synthase. This reaction requires ATP, glutamine, and water. Wikipedia: Phosphoribosyl-N-formylglycineamide:

FGAM then undergoes subsequent transformations to ultimately yield inosine-5-monophosphate (IMP), the first committed intermediate in the purine biosynthesis pathway. Wikipedia: Purine biosynthesis:

Applications in Research

FGAR has various applications in scientific research, primarily related to understanding and manipulating purine metabolism:

- Studying purine biosynthesis regulation: Researchers use FGAR as a substrate to investigate the activity and regulation of enzymes involved in the purine biosynthesis pathway. This knowledge is crucial for understanding how cells control the production of DNA and RNA precursors. Journal of Biological Chemistry: Regulation of Purine Biosynthesis and Folate Metabolism by AMP and S-adenosylmethionine in Cultured Human Fibroblasts: )

- Developing diagnostic tools: FGAR levels can be measured in various biological samples, such as blood and tissues. Altered FGAR levels may be associated with certain diseases, including inherited disorders of purine metabolism and cancers. National Institutes of Health: Purine metabolism disorders: )

- Developing therapeutic strategies: Understanding FGAR metabolism and the enzymes involved in its synthesis and utilization can guide the development of novel therapeutic strategies targeting specific steps in the purine biosynthesis pathway. This could potentially be beneficial for treating diseases associated with purine metabolism imbalances. Journal of Medicinal Chemistry: Purine Synthesis Inhibitors as Anticancer Agents: )

5'-phosphoribosyl-N-formylglycinamide, also known as N-formylglycinamide ribonucleotide, is a significant metabolite primarily found in Escherichia coli (strain K12, MG1655). It is classified within the organic compounds known as glycinamide ribonucleotides and plays a crucial role in purine metabolism. The chemical formula for this compound is C₈H₁₅N₂O₉P, and its structure includes a ribose sugar attached to a phosphoribosyl group and a formylated glycinamide moiety .

5'-phosphoribosyl-N-formylglycinamide is formed through the action of the enzyme phosphoribosylglycinamide formyltransferase. This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycineamide ribonucleotide. This reaction is part of the de novo purine biosynthesis pathway, where 5'-phosphoribosyl-N-formylglycinamide serves as an important intermediate leading to the formation of purine nucleotides .

This compound plays a vital role in the synthesis of purine nucleotides, which are essential for various cellular processes, including DNA and RNA synthesis. Its involvement in aminoimidazole ribonucleotide biosynthesis further underscores its importance in cellular metabolism. In E. coli, it contributes significantly to the de novo synthesis pathways that generate precursors necessary for nucleotide formation .

Synthesis of 5'-phosphoribosyl-N-formylglycinamide can be achieved through several methods:

- Enzymatic Synthesis: Utilizing phosphoribosylglycinamide formyltransferase to add a formyl group to glycineamide ribonucleotide.

- Chemical Synthesis: A new synthetic route has been developed that simplifies the production of this compound, enhancing yield and efficiency compared to traditional methods .

- Biochemical Pathways: It can also be synthesized as part of metabolic pathways in microbial systems, particularly in E. coli.

5'-phosphoribosyl-N-formylglycinamide has applications in:

- Biochemical Research: Serving as a model compound for studying purine metabolism.

- Pharmaceutical Development: Potentially useful in developing drugs targeting nucleotide synthesis pathways.

- Metabolic Engineering: Used in efforts to optimize microbial production systems for nucleotides and related compounds.

Several compounds share structural or functional similarities with 5'-phosphoribosyl-N-formylglycinamide:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Glycinamide Ribonucleotide | Precursor to 5'-phosphoribosyl-N-formylglycinamide | Lacks formyl group; involved earlier in metabolism |

| Phosphoribosylamine | Precursor for purine nucleotides | Central role in the initial steps of purine synthesis |

| N-Formyl-Glycine | Simple form of glycine with a formyl group | Does not contain ribose; less complex structure |

5'-phosphoribosyl-N-formylglycinamide is unique due to its specific role as an intermediate in purine biosynthesis, combining both ribonucleotide and glycine functionalities, which distinguishes it from other similar compounds .

Core Position in De Novo Purine Biosynthesis

5'-Phosphoribosyl-N-formylglycinamide, also known as FormylGlycinAmideRibotide (FGAR), functions as a vital biochemical intermediate in the formation of purine nucleotides via inosine-5-monophosphate (IMP). This molecule serves as a fundamental building block for DNA and RNA synthesis across all living organisms. Additionally, certain vitamins, including thiamine and cobalamin, contain structural fragments derived from FGAR.

FGAR occupies the third position in the ten-step de novo purine biosynthesis pathway. This carefully orchestrated biochemical cascade begins with phosphoribosylpyrophosphate (PRPP) and ultimately yields IMP, which serves as the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). These nucleotides are subsequently incorporated into nucleic acids and various coenzymes essential for cellular function.

The de novo purine biosynthesis pathway is remarkably conserved across species, from bacteria to humans, highlighting its fundamental importance in cellular metabolism. In humans, the enzymes catalyzing several steps of this pathway are organized into multi-functional protein complexes, enhancing the efficiency of this metabolic sequence through substrate channeling mechanisms.

Table 1: Physical and Chemical Properties of FGAR

Precursor-Product Relationships in Purine Ring Formation

FGAR is formed through a critical transformylation reaction catalyzed by phosphoribosylglycinamide formyltransferase (GAR transformylase, EC 2.1.2.2). This enzyme transfers a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), resulting in the formation of FGAR and tetrahydrofolate. The reaction can be represented as:

GAR + 10-formyltetrahydrofolate → FGAR + tetrahydrofolate

This transformylation reaction is catalyzed by the enzyme phosphoribosylglycinamide formyltransferase, which is encoded by the purN gene in humans. In Escherichia coli, two genes encode GAR transformylase functionality: purN and purT, with only purN being found in humans. The enzyme demonstrates remarkable conservation of active site residues across bacterial, yeast, avian, and human variants.

Following its formation, FGAR undergoes conversion to 5'-phosphoribosylformylglycinamidine (FGAM) through an amidation reaction catalyzed by phosphoribosylformylglycinamidine synthase (EC 6.3.5.3). This reaction transfers an amino group from glutamine to FGAR, requiring ATP hydrolysis:

FGAR + ATP + glutamine + H2O → FGAM + ADP + glutamate + Pi

This sequence of reactions contributes essential nitrogen atoms to the developing purine ring structure, gradually building the characteristic bicyclic heterocycle of purines. The steady progression through these intermediates allows for precise regulation at multiple points in the pathway, ensuring balanced nucleotide production.

Integration with Tetrahydrofolate Metabolism

The synthesis of FGAR represents a critical intersection between folate metabolism and purine biosynthesis, highlighting the interconnected nature of cellular metabolic networks. The formyl group incorporated into FGAR is derived from 10-formyltetrahydrofolate, a key one-carbon carrier in folate metabolism.

Tetrahydrofolate (THF) serves as the scaffold for one-carbon units at various oxidation states, including methyl, methylene, and formyl groups. The formyl group carried by 10-formyltetrahydrofolate is transferred to GAR by phosphoribosylglycinamide formyltransferase in a nucleophilic acyl substitution reaction. This transformylation reaction exemplifies how folate-dependent one-carbon metabolism supports nucleotide biosynthesis.

The relationship between FGAR formation and tetrahydrofolate metabolism has significant implications for cellular health and disease states. Folate deficiency can impair purine synthesis by limiting the availability of 10-formyltetrahydrofolate, potentially affecting DNA replication and repair mechanisms. This metabolic interconnection explains why folate supplementation is crucial during periods of rapid cell division, such as embryonic development.

Table 2: Enzymes Involved in FGAR Metabolism

In humans, phosphoribosylglycinamide formyltransferase exists as part of a trifunctional enzyme that also includes glycinamide ribonucleotide synthase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS). This 110kDa protein catalyzes steps 2, 3, and 5 of the de novo purine biosynthesis pathway. The multifunctional nature of this enzyme enhances pathway efficiency through substrate channeling, enabling metabolic intermediates to pass directly from one active site to another without diffusing into the cellular environment.

Pathway Regulation and Metabolic Cross-Talk

The de novo purine biosynthesis pathway is subject to sophisticated regulatory mechanisms to maintain appropriate nucleotide pools and respond to changing cellular demands. Regulation occurs at multiple levels, including transcriptional control, allosteric modulation of enzyme activity, and supramolecular organization of pathway components.

The formation of FGAR represents a regulated step in the pathway, with the activity of phosphoribosylglycinamide formyltransferase influenced by cellular conditions. Studies on the E. coli enzyme have revealed a random sequential kinetic mechanism, where the enzyme can bind glycinamide ribonucleotide or formyl dideazafolate in no obligatory order. The steady-state kinetics indicate that steps involving ternary complexes are rate-determining for turnover in both forward and reverse directions.

Recent research has uncovered novel regulatory mechanisms in the de novo purine biosynthesis pathway, including:

- Allosteric regulation of inosine 5'-monophosphate dehydrogenase (IMPDH), one of the limiting enzymes in the pathway

- Supramolecular assembly of purine biosynthesis enzymes into metabolic complexes

These findings have significant implications for understanding pathway control and developing therapeutic interventions targeting purine metabolism.

In bacterial systems, the phosphoribosylformylglycinamidine synthase (FGAR-AT) complex exhibits unique regulatory properties. In Gram-positive bacteria like Bacillus subtilis, this enzyme consists of three proteins (PurS, PurQ, and smPurL) that assemble in a 2:1:1 ratio. Activity is absolutely dependent on the presence of Mg2+, ADP, and glutamine, with stable complex formation detected only when all these factors are present. This sophisticated regulation ensures that the energetically expensive amidation reaction proceeds only under appropriate cellular conditions.

Table 3: Comparative Kinetics of FGAR-Related Enzymes

The metabolic cross-talk between FGAR synthesis and other cellular pathways extends beyond folate metabolism. The ATP requirement for converting FGAR to FGAM links purine biosynthesis to cellular energy status. Similarly, the utilization of glutamine in this reaction connects purine metabolism to amino acid homeostasis. These interconnections allow cells to coordinate purine synthesis with overall metabolic state, ensuring efficient resource allocation.

Phosphoribosylglycinamide Formyltransferase (GART)

Catalytic Mechanism and Substrate Specificity

Phosphoribosylglycinamide formyltransferase catalyzes the third step in de novo purine biosynthesis, facilitating the formation of N-formyl-N-(5-phospho-D-ribosyl)glycinamide from N1-(5-phospho-D-ribosyl)glycinamide and 10-formyltetrahydrofolate [1]. The enzyme demonstrates exceptional substrate specificity for its two primary substrates: glycinamide ribonucleotide and 10-formyltetrahydrofolate, with measured Km values of 75 nanomolar and 7.4 nanomolar respectively for the hexaglutamate forms [2].

The catalytic mechanism proceeds through a nucleophilic acyl substitution where the formyl group is transferred from 10-formyltetrahydrofolate to the N1 position of glycinamide ribonucleotide [1]. Kinetic analyses reveal that substrate binding follows a random order mechanism, contrary to earlier proposals of sequential binding [2]. The enzyme exhibits highest activity around pH 7.5-8.0, with conformational changes in the folate-binding loop occurring at different pH conditions [1].

Critical catalytic residues include Histidine 108 and Aspartate 144, which have been identified through affinity labeling studies using bromoacetyl dideazafolate analogs [1] [3]. The reaction mechanism involves a water-molecule-assisted proton transfer system where Histidine 108 stabilizes the transition state through hydrogen bonding with the negatively charged oxygen of the formyl group [1] [3].

| Parameter | Value | Reference |

|---|---|---|

| Km (10-formyl-5,8-dideazafolate) | 75 nM | [2] |

| Km (hexaglutamate substrate) | 7.4 nM | [2] |

| Ki (DDATHF) | 2-9 nM | [2] |

| Ki (DDATHF hexaglutamate) | 0.1-0.3 nM | [2] |

| Optimal pH | 7.5-8.0 | [1] |

Structural Basis of Formyl Group Transfer

The structural architecture of phosphoribosylglycinamide formyltransferase consists of two subdomains connected by a seven-stranded beta sheet [4]. The N-terminal domain exhibits a Rossmann-type mononucleotide fold, featuring a four-strand portion of the beta sheet surrounded by two alpha helices on each side [4]. The C-terminal domain contains the continuation of the beta sheet, covered by a long alpha helix on one side while remaining partially exposed to solvent on the other [4].

The active site resides in the cleft between these two subdomains and contains distinct binding regions for glycinamide ribonucleotide and the folate cofactor [4]. The folate-binding pocket is delineated by three specific regions: the pteridine-binding cleft, the formyl transfer region, and the benzoylglutamate region [4]. These regions accommodate the pteridine head and benzoylglutamate tail connected by the formyl-bound nitrogen of 10-formyltetrahydrofolate [4].

Crystallographic studies have revealed that the folate-binding loop undergoes significant conformational changes depending on solution pH, which directly correlates with the enzyme's pH-dependent activity profile [1]. At lower pH conditions (approximately 4.2), conformational changes occur in both the folate-binding region and the glycinamide ribonucleotide-binding loops [1].

The proximity of conserved residues within the active site facilitates the formyl transfer mechanism. Arginine 385 forms critical interactions with the glycine moiety of glycinamide ribonucleotide, while the phosphate group binding involves multiple positively charged residues [4]. The distribution and orientation of these charged residues differ between bacterial and eukaryotic forms, suggesting evolutionary adaptations in substrate binding mechanisms [4].

Evolutionary Conservation Across Taxa

Phosphoribosylglycinamide formyltransferase exhibits remarkable evolutionary conservation across diverse taxonomic groups, with critical catalytic residues maintaining their positions throughout bacterial, yeast, avian, and human enzymes [1]. The conservation of Histidine 108 and Aspartate 144 across all examined species underscores their fundamental importance in the catalytic mechanism [1] [3].

In prokaryotic organisms, the enzyme exists as a monofunctional protein encoded by the purN gene [1]. However, significant evolutionary divergence occurred in eukaryotic lineages, where the enzyme became incorporated into multifunctional complexes [4]. In higher eukaryotes, particularly metazoans, phosphoribosylglycinamide formyltransferase forms part of a trifunctional enzyme that also includes glycinamide ribonucleotide synthetase and aminoimidazole ribonucleotide synthetase [4].

The human trifunctional enzyme, with a molecular weight of 110 kilodaltons, catalyzes steps 2, 3, and 5 of de novo purine biosynthesis [4]. The close proximity of these enzyme units and the flexibility of the protein structure serve to increase pathway throughput, representing an evolutionary optimization for metabolic efficiency [4]. Phosphoribosylglycinamide formyltransferase is located on the C-terminal end of this trifunctional protein [4].

Green plants and fungi retain the monofunctional form similar to prokaryotes, indicating that gene fusion events occurred specifically in animal lineages [5]. This evolutionary pattern suggests that the metabolic demands of multicellular animals drove the selection for more tightly coupled purine biosynthetic machinery [6].

Formylglycinamide Ribonucleotide Amidotransferase (PurL)

ATP-Dependent Ammonia Channeling

Formylglycinamide ribonucleotide amidotransferase catalyzes the ATP-dependent synthesis of formylglycinamidine ribonucleotide from formylglycinamide ribonucleotide and glutamine in the fourth step of purine biosynthesis [7] [8]. The enzyme utilizes an ATP molecule for activation of the formylglycinamide ribonucleotide amide moiety, producing adenosine diphosphate and inorganic phosphate while converting glutamine to glutamate [8].

The ammonia channeling mechanism involves a sophisticated network of hydrogen bonds and conformational changes that coordinate the transfer of ammonia from the glutaminase active site to the formylglycinamide ribonucleotide activation site [9]. Crystal structure analysis reveals that residue Aspartate 657 plays a crucial role in signal transmission by hydrogen bonding with both Arginine 1263 and tunnel wall residue Alanine 384 [9].

The ammonia channel formation requires specific conformational changes in the protein structure. Molecular dynamics simulations have demonstrated that tunnel opening and closing events involve significant structural rearrangements, particularly in the region containing the distance changes between the backbones of Aspartate 657 and Alanine 384 [9]. The end-gate, composed of residues Histidine 296 through Threonine 310, controls the exit path of ammonia and exists in closed conformation in the native structure [9].

Signal transmission through the ammonia channel involves restructuring of tunnel-lining residues that enable formation of the transient ammonia pathway [9]. The oxyanion loop plays a critical role in coordinating these structural changes, with Asparagine 1051 serving as a key residue in the mouth-gate network that leads to activation of ammonia production [9].

Domain Organization and Catalytic Coupling

Large formylglycinamide ribonucleotide amidotransferase, present in eukaryotes and Gram-negative bacteria, consists of a single polypeptide chain containing three major domains: the N-terminal domain, the formylglycinamidine synthetase domain, and the glutaminase domain [8] [10]. The enzyme contains a putative ammonia channel located between the active sites of the formylglycinamidine synthetase and glutaminase domains [8].

The formylglycinamidine synthetase domain exhibits structural homology to the PurM superfamily and contains a novel ATP-binding domain characterized by the signature sequence DX4/6GAXP [11]. Crystal structures reveal that adenosine triphosphate binding involves critical residues including Tyrosine 35 and Asparagine 478, which are strictly conserved within all PurL enzymes [11]. Magnesium ions play essential roles in nucleotide phosphate group binding, with Glutamate 70, Aspartate 94, and Aspartate 236 serving as magnesium ligands [11].

The substrate formylglycinamide ribonucleotide binds through hydrogen bonding interactions with highly conserved residues including Histidine 32, Serine 71, Histidine 72, Asparagine 73, Histidine 74, Arginine 93, Glutamate 280, Glutamine 282, and Serine 480 [11]. The proximity of Histidine 32 and Histidine 72 to the site of amidine formation suggests their direct involvement in catalysis [11].

A critical conformational change occurs upon substrate binding, involving the ordering of a previously disordered loop of 21 residues (186-207) [11]. This loop comes into direct contact with the substrate via Glycine 189, which accepts hydrogen bonds from the 2' and 3' hydroxyl groups of the formylglycinamide ribonucleotide ribose moiety [11]. The ordering of this loop completely shields the substrate from solvent and protects reaction intermediates from hydrolysis [11].

Comparative Analysis of Eukaryotic vs Prokaryotic Systems

Fundamental differences exist between eukaryotic and prokaryotic formylglycinamide ribonucleotide amidotransferase systems in terms of enzyme organization and regulatory mechanisms [12] [10]. Large PurL, found in eukaryotes and Gram-negative bacteria, consists of a single 140 kilodalton polypeptide chain that contains all necessary catalytic domains within one protein [7] [8].

In contrast, small PurL systems in Gram-positive bacteria and archaea require a three-component complex consisting of PurL (80 kilodaltons), PurQ, and PurS [12] [8] [10]. Small PurL is structurally homologous only to the formylglycinamidine synthetase domain of large PurL [8]. PurQ contains the glutaminase activity equivalent to the glutaminase domain of large PurL, while PurS exists as a dimer that is homologous to the N-terminal domain of large PurL [8] [10].

The formation of the PurLQS complex in bacterial systems is dependent on the presence of glutamine and adenosine diphosphate, as demonstrated through size-exclusion chromatography studies [8] [10]. Structural analysis of the Thermotoga maritima PurLQS complex reveals a 2:1:1 stoichiometry of PurS:PurQ:PurL respectively [8] [10]. Conformational changes observed in PurL upon complex formation elucidate the mechanism of metabolite-mediated recruitment of PurQ and PurS [10].

The flexibility of the PurS dimer plays a crucial role in complex activation and ammonia channel formation [10]. This three-component system allows for more sophisticated regulation compared to the single-polypeptide eukaryotic enzyme, as individual components can be regulated independently before complex assembly [12].

Comparative Enzymology of FGAR Synthesis

Bacterial Divergence: PurN vs PurT Pathways

Bacterial organisms exhibit remarkable diversity in formylglycinamide ribonucleotide synthesis through two distinct enzymatic pathways encoded by purN and purT genes [13] [14]. The PurN pathway utilizes 10-formyltetrahydrofolate as the formyl donor in a direct transfer mechanism, while the PurT pathway employs formate as the carbon source with coupled hydrolysis of adenosine triphosphate [13] [14].

The PurN enzyme transfers a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide through the conserved catalytic residues Histidine 108 and Aspartate 144 [13]. This mechanism represents the ancestral pathway found across diverse bacterial taxa and is mechanistically identical to the eukaryotic phosphoribosylglycinamide formyltransferase [1] [13].

PurT-catalyzed reactions proceed through a fundamentally different mechanism involving formate activation and subsequent transfer to glycinamide ribonucleotide [13] [14]. Studies reveal that the PurT variant proceeds through a formyl phosphate intermediate, and while the in vitro reaction can proceed without tetrahydrofolate, the overall in vivo reaction requires similar cofactor systems [1] [14].

In Escherichia coli, both pathways operate simultaneously, with steady-state kinetic studies demonstrating comparable specific activity and Km values for glycinamide ribonucleotide between PurN and PurT enzymes [14]. Isotope incorporation studies show that formate contributes 14-50% of total cellular glycinamide ribonucleotide formyltransferase activity, indicating significant contribution from the PurT pathway [14].

| Enzyme | Mechanism | Formyl Donor | ATP Requirement | Distribution |

|---|---|---|---|---|

| PurN | Direct Transfer | 10-formyltetrahydrofolate | No | Universal bacteria, eukaryotes |

| PurT | Formate Activation | Formate | Yes | Select bacteria |

The presence of both systems in organisms like Escherichia coli and Bacillus subtilis suggests evolutionary advantages for metabolic flexibility [13]. The PurT pathway may provide advantages in environments where tetrahydrofolate availability is limited or where formate is abundant [13].

Archaeal FGAR-AT Complex (PurS/PurQ/smPurL)

Archaeal formylglycinamide ribonucleotide amidotransferase systems represent a unique evolutionary solution involving a three-component complex of PurS, PurQ, and small PurL [13] [10]. This organization is shared with Gram-positive bacteria but exhibits specific adaptations to archaeal physiological requirements [13].

The small PurL component in archaea is structurally homologous to the formylglycinamidine synthetase domain of large PurL but requires the additional PurQ and PurS components for catalytic activity [8] [10]. PurQ provides glutaminase activity for ammonia generation from glutamine, while PurS facilitates proper complex assembly and may assist in ammonia transfer between active sites [12] [8].

Archaeal PurS exists as a stable dimer with structural homology to the N-terminal domain of large PurL [8] [10]. The flexibility of this dimer is proposed to play crucial roles in complex activation and ammonia channel formation [10]. Complex formation is metabolite-dependent, requiring both glutamine and adenosine diphosphate for stable assembly [8] [10].

The archaeal system shows specific adaptations related to the unique cofactor requirements of archaeal metabolism [13]. In archaea that utilize only methanopterin-related coenzymes as C1 carriers without 10-formyltetrahydrofolate, the purN gene is typically absent since PurN requires 10-formyltetrahydrofolate as the formyl donor [13]. This metabolic constraint has led to evolutionary pressure favoring the three-component system in these organisms [13].

Thaumarchaeota, Thermoplasmata, Methanomicrobiales, Methanosarcinales, Thermoproteales, and Halobacteriales contain PurN enzymes with conserved catalytic residues, indicating the presence of tetrahydrofolates in these lineages [13]. The presence or absence of specific purine biosynthetic enzymes in archaeal genomes reflects their adaptation to diverse environmental conditions and metabolic strategies [13].

Evolutionary Pressures Shaping Enzyme Architecture

The evolution of formylglycinamide ribonucleotide biosynthetic enzymes reflects diverse selective pressures including metabolic efficiency, regulatory complexity, and environmental adaptation [15] [6]. Gene fusion events represent a major evolutionary trend, with increasing prevalence observed from bacteria through eukaryotes [6].

Bacterial systems maintain largely monofunctional enzymes, allowing for individual regulation of each catalytic step [6]. This organization provides flexibility for responding to varying environmental conditions and substrate availability [6]. The presence of both PurN and PurT pathways in many bacterial species exemplifies this adaptive strategy [13] [14].

Eukaryotic evolution demonstrates a clear trend toward enzyme fusion and metabolic channeling [15] [6]. The formation of trifunctional complexes in animals represents an optimization for high metabolic flux and reduced intermediate diffusion [4] [6]. This evolutionary transition correlates with the increased metabolic demands of multicellular organisms [6].

The three-component archaeal system represents an intermediate evolutionary solution that maintains regulatory flexibility while achieving functional coupling [13] [10]. This organization allows for sophisticated allosteric regulation through component association and dissociation [10]. The metabolite-dependent assembly provides a mechanism for responding to cellular energy status and substrate availability [8] [10].

Horizontal gene transfer events have contributed significantly to the distribution of purine biosynthetic capabilities across taxonomic boundaries [15]. Analysis of eukaryotic genomes reveals multiple independent acquisition events of bacterial purine biosynthetic operons, particularly in fungal lineages [15]. These transfer events often result in subsequent gene fusion, suggesting selection pressure for metabolic integration [15].

Environmental pressures have shaped enzyme thermostability and cofactor specificity across different taxonomic groups [13]. Thermophilic organisms exhibit enhanced temperature activation of purine biosynthetic enzymes, with higher optimal temperatures and increased thermal stability [16]. These adaptations reflect the need to maintain catalytic efficiency under extreme environmental conditions [16].

Crystallographic Characterization of Formylglycinamide Ribonucleotide Amidotransferase Complexes

The crystallographic investigation of formylglycinamide ribonucleotide amidotransferase has yielded comprehensive structural insights into this critical enzyme of purine biosynthesis. Multiple high-resolution crystal structures have been determined, providing detailed understanding of the enzyme's molecular architecture and functional mechanisms [1] [2] [3].

Substrate Binding Modes and Conformational Changes

The substrate binding characteristics of formylglycinamide ribonucleotide amidotransferase reveal sophisticated molecular recognition mechanisms involving significant conformational plasticity. The crystal structure of Salmonella typhimurium formylglycinamide ribonucleotide amidotransferase was determined at 1.9 Å resolution, revealing a four-domain architecture comprising an N-terminal domain, a linker region, a formylglycinamidine synthetase domain, and a triad glutaminase domain [1] [2].

Substrate Recognition and Binding Site Architecture

The 5'-phosphoribosyl-N-formylglycinamide substrate binds within a cleft formed by subdomains A1, A2, and B1 of the enzyme structure [3]. The substrate recognition involves an extensive hydrogen bonding network with highly conserved residues including His32, Ser71, His72, Asn73, His74, Arg93, Glu280, Gln282, and Ser480 [3]. The phosphate moiety of 5'-phosphoribosyl-N-formylglycinamide establishes critical contacts with Ser71, Asn73, His74, and Ser480, while the ribose 2'-hydroxyl group donates a hydrogen bond to Glu280 [3].

Loop Ordering and Conformational Dynamics

A particularly striking feature of substrate binding involves the ordering of a previously disordered 21-residue loop spanning positions 186-207 [3]. This loop undergoes dramatic conformational reorganization upon 5'-phosphoribosyl-N-formylglycinamide binding, transitioning from a disordered state in unliganded structures to a well-defined α-helical segment (α7) in substrate-bound forms [3]. The ordered loop establishes direct contact with the substrate through Gly189, which accepts hydrogen bonds from both the 2'- and 3'-hydroxyl groups of the 5'-phosphoribosyl-N-formylglycinamide ribose moiety [3].

The conformational change encompasses additional structural elements, including a coordinated movement of a loop consisting of residues 482-489 in subdomain A2, which shifts approximately 2.5 Å to accommodate hydrogen bonding interactions with the newly ordered region [3]. This extensive conformational reorganization completely shields the 5'-phosphoribosyl-N-formylglycinamide molecule from solvent access, providing protection for reaction intermediates from hydrolysis [3].

Comparative Analysis of Binding Modes

Analysis of multiple crystal structures reveals consistent substrate binding orientations across different crystallization conditions and ligand combinations. The orientation of 5'-phosphoribosyl-N-formylglycinamide remains identical in both binary enzyme-substrate complexes and ternary complexes containing adenosine triphosphate analogs [3]. This binding mode consistency suggests a highly optimized molecular recognition system that has been refined through evolutionary pressure.

The substrate binding site demonstrates remarkable specificity for 5'-phosphoribosyl-N-formylglycinamide, with the formyl group establishing specific interactions with Arg93, Gln208, and Gln282 [3]. These interactions position the substrate optimally for the subsequent nucleophilic attack that converts the formylamide to the corresponding formylamidine product.

Role of Auxiliary Adenosine Triphosphate Binding in Catalysis

The discovery of an auxiliary adenosine triphosphate binding site in formylglycinamide ribonucleotide amidotransferase has provided unexpected insights into enzyme regulation and potential evolutionary relationships [3] [4]. This secondary binding site, related to the primary active site by twofold pseudosymmetry, exhibits distinct binding characteristics and may play regulatory roles in enzyme function.

Auxiliary Site Architecture and Binding Characteristics

The auxiliary adenosine triphosphate binding site is located in a cleft between the central β-barrel, subdomains A1 and A2, and the N-terminal sheet and helices of subdomain B2 [3]. The adenine binding pocket consists of hydrophobic residues Leu109, Ile119, Leu138, Ala366, and Phe370, creating an environment distinct from the primary active site [3]. The adenine base establishes hydrogen bonding interactions with Asp107 and Glu137 through its N6 atom, while the N1 atom accepts a hydrogen bond from Asp107 [3].

Unique Magnesium Coordination Pattern

A particularly distinctive feature of the auxiliary site is the coordination of all three phosphate groups of adenosine triphosphate by a single magnesium ion, a binding mode not observed in the primary active site [3]. This unusual coordination pattern, combined with hydrogen bonding interactions between the β-phosphate and His556, and γ-phosphate contacts with Arg139, His405, Lys429, Ser548, and Ser549, suggests a specialized regulatory function [3].

Conformational Changes Upon Auxiliary Adenosine Triphosphate Binding

Binding of adenosine triphosphate to the auxiliary site induces significant conformational changes in the enzyme structure. The most dramatic movement involves a strand consisting of residues 363-373, which shifts with a root mean square deviation of 5 Å toward the adenosine triphosphate molecule [3]. This movement brings hydrophobic residues including Ala366, Val369, and Phe370 into closer proximity to the adenine moiety [3].

Additionally, auxiliary adenosine triphosphate binding triggers the flipping of the Pro385 backbone carbonyl, which is part of a turn region utilized in ribose binding [3]. In the unbound state, this carbonyl group hydrogen bonds to the backbone amide of Gly388, but upon adenosine triphosphate binding, Gly388 redirects to interact with the 3'-hydroxyl group of the ribose moiety [3].

Regulatory Implications and Complex Formation

The auxiliary binding site may play crucial roles in the formation and stability of the multiprotein formylglycinamide ribonucleotide amidotransferase complex in organisms where the enzyme exists as separate PurS, PurL, and PurQ components [5] [4]. The metabolite-mediated recruitment of PurQ and PurS subunits in Thermotoga maritima shows stoichiometry of 2:1:1 for PurS:Q:L respectively, with the auxiliary adenosine triphosphate binding potentially influencing this assembly process [5].

Structural Insights into Ammonia Tunnel Formation

The formation of transient ammonia tunnels in formylglycinamide ribonucleotide amidotransferase represents a sophisticated mechanism for channeling reactive intermediates between spatially separated active sites. Recent structural and computational studies have revealed the molecular basis of tunnel formation and the regulatory mechanisms governing ammonia transport [6] [7] [8] [9].

Tunnel Architecture and Gating Mechanisms

Ammonia passage in formylglycinamide ribonucleotide amidotransferase is controlled by two distinct gating mechanisms termed the "mouth-gate" and "end-gate" [8] [9]. The mouth-gate region is located near the glutaminase active site and involves residues that control ammonia entry into the tunnel system [8]. The end-gate, positioned at residues H296-T310 on helix α11 near the formylglycinamidine synthetase domain, bears the signature sequence characteristic of the PurM/PurL family of adenosine triphosphate-binding proteins [8].

Dynamic Tunnel Formation Process

Crystallographic and molecular dynamics studies have revealed that tunnel formation involves coordinated conformational changes initiated by substrate binding at the formylglycinamidine synthetase domain [8] [9]. The process begins with 5'-phosphoribosyl-N-formylglycinamide entry, which triggers end-gate opening and induces conformational changes in the catalytic loop [8]. These changes subsequently propagate signals to the glutaminase domain through an intricate network of interdomain interactions [8].

Computational Analysis of Ammonia Pathways

Physical Description

XLogP3

Wikipedia

Dates

Explore Compound Types